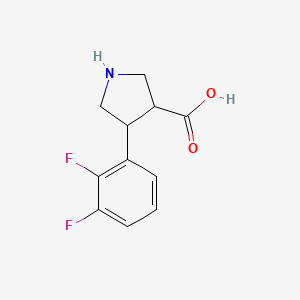

4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H11F2NO2 |

|---|---|

Molekulargewicht |

227.21 g/mol |

IUPAC-Name |

4-(2,3-difluorophenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H11F2NO2/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16) |

InChI-Schlüssel |

ICDRDXSQUYNCRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Nitrile Anion Cyclization Strategy

One of the most efficient and enantioselective methods for synthesizing substituted pyrrolidines, including 4-(2,3-difluorophenyl)pyrrolidine-3-carboxylic acid derivatives, is the nitrile anion cyclization approach. This method was described in detail for closely related analogs such as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, which shares structural similarity with the target compound.

- Starting Material: 2-chloro-1-(2,4-difluorophenyl)-ethanone or related halogenated difluorophenyl ketones.

- Catalytic Asymmetric Reduction: Using Corey-Bakshi-Shibata (CBS) catalyst to reduce the ketone to the corresponding alcohol with high enantioselectivity.

- Nucleophilic Displacement: The chlorohydrin intermediate undergoes displacement with tert-butylamine to introduce the N-substituent.

- Conjugate Addition: The secondary amine performs a conjugate addition to acrylonitrile, setting the stage for cyclization.

- Nitrile Anion Cyclization: A 5-exo-tet cyclization forms the pyrrolidine ring with inversion at the C-4 center, yielding a 1,3,4-trisubstituted chiral pyrrolidine.

- Epimerization and Hydrolysis: The cis-trans mixture is epimerized and saponified to obtain the pure trans-pyrrolidine carboxylic acid with >99.9% chemical and optical purity.

Reaction Conditions and Reagents:

- Activating Group: Diethyl chlorophosphate.

- Base: Lithium hexamethyldisilazide (LiHMDS).

- Yield: Overall 71% yield over five steps.

- Enantiomeric Excess (ee): 94–99%.

This method is notable for its high stereoselectivity, efficiency, and the absence of chromatography in the purification steps, making it suitable for scale-up.

Enantioselective Hydrogenation of Pyrrolidine Precursors

Another approach involves the enantioselective hydrogenation of halogen-substituted aryl pyrrolidine-3-carboxylic acid precursors. This method is particularly useful for preparing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which can be adapted for difluorophenyl derivatives.

- Starting Materials: Halogenated aryl-substituted pyrrolidine precursors.

- Process: Enantioselective catalytic hydrogenation under moderate conditions.

- Advantages: High yield and high enantiomeric purity.

- Applications: The products serve as intermediates for pharmaceuticals targeting central nervous system disorders.

This method emphasizes economical and scalable synthesis with moderate reaction conditions, ensuring reproducibility and high purity.

Cyclization of Itaconic Acid with Difluoroanilines

A more direct synthetic route involves the cyclization of itaconic acid with difluoroaniline derivatives to form pyrrolidine-3-carboxylic acid structures.

- Reactants: Itaconic acid and 2,3-difluoroaniline.

- Reaction Conditions: Reflux conditions in suitable solvents.

- Product: Formation of 1-(2,3-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

- Further Functionalization: Esterification or hydrazide formation can be performed to modify the carboxylic acid group.

- Purification: Crystallization or chromatographic techniques to ensure enantiomeric purity.

This method is straightforward but may require optimization to improve yields and stereoselectivity, including catalyst screening (e.g., Lewis acids like zinc chloride), solvent optimization (polar aprotic solvents such as dimethylformamide), and temperature control.

Protection and Functional Group Manipulation

In multi-step syntheses, protecting groups such as tert-butoxycarbonyl (Boc) are introduced to the nitrogen atom of the pyrrolidine ring to prevent side reactions and improve solubility and stability.

- Boc Protection: Using tert-butyl chloroformate in the presence of a base like triethylamine.

- Introduction of Difluorophenyl Group: Through nucleophilic aromatic substitution or cross-coupling reactions involving difluorophenyl halides.

- Advantages: Enhanced control over stereochemistry and functional group compatibility during subsequent transformations.

Industrial methods often incorporate these steps with continuous flow reactors and automated synthesis to improve scalability and reproducibility.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity for certain biological targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Fluorine vs. Chlorine

- 4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic Acid (CAS: 1049978-56-4) This analog replaces fluorine atoms with chlorine at the 2- and 3-positions of the phenyl ring. The molecular weight increases to 260.12 g/mol (vs. ~283.31 g/mol for the difluoro variant), which may influence pharmacokinetic properties .

4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid (CAS: 1049978-45-1)

The shift of the second chlorine to the 5-position introduces steric and electronic differences. Meta-substitution may disrupt planar interactions critical for binding to enzymes or receptors compared to ortho-substitution in the target compound .

Positional Isomerism in Difluorophenyl Derivatives

- (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid (CAS: 455957-94-5) This compound features a 2,4-difluorophenyl group and a tert-butyl substituent on the pyrrolidine nitrogen. The 2,4-difluoro substitution pattern may alter π-π stacking interactions compared to the 2,3-difluoro analog .

Trifluoromethyl-Substituted Analogs

4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS: 2060033-03-4)

The trifluoromethyl group at the 3-position introduces strong electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to the carboxylic acid group in the target compound. This modification could enhance binding to targets requiring charged interactions, such as ion channels or proteases .4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS: 2060037-41-2)

Bromine’s polarizable nature and larger size compared to fluorine may improve hydrophobic interactions in biological systems. However, the increased molecular weight (377.85 g/mol) could reduce diffusion rates across membranes .

Carboxylic Acid Derivatives with Protective Groups

- 4-(2,4-Difluorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic Acid (CAS: 2172013-38-4)

The fluorenylmethyloxycarbonyl (Fmoc) group protects the pyrrolidine nitrogen, a strategy commonly used in peptide synthesis. This derivative’s molecular weight (449.4 g/mol) and hydrophobicity are significantly higher than the target compound, limiting its utility in aqueous environments .

Key Research Findings and Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid | 2163529-09-5 | ~283.31* | 2,3-difluorophenyl, carboxylic acid | Discontinued; high polarity |

| 4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid | 1049978-56-4 | 260.12 | 2,3-dichlorophenyl | Higher lipophilicity vs. fluoro analog |

| (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | 455957-94-5 | 283.31 | 2,4-difluorophenyl, tert-butyl | Enhanced steric protection |

| 4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | 2060033-03-4 | 291.24 | 3-F-benzyl, CF3 | Strong electron-withdrawing effects |

*Estimated based on structural analogs.

Biologische Aktivität

4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine substituents on the phenyl ring is known to influence the compound's reactivity, binding affinity, and overall pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity due to its electronic properties, which can lead to modulation of various biochemical pathways.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways. For instance, it has been suggested that similar pyrrolidine derivatives can inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose metabolism .

- Receptor Binding : There is potential for this compound to interact with melanocortin receptors (MCRs), particularly MCR4, which are implicated in appetite regulation and energy homeostasis . Agonism at these receptors may provide therapeutic benefits for conditions such as obesity and sexual dysfunction.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | One fluorine atom | Moderate DPP-4 inhibition |

| 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid | Two fluorine atoms | Enhanced binding affinity for MCRs |

| 4-(Phenyl)pyrrolidine-3-carboxylic acid | No fluorine atoms | Lower enzyme inhibition potential |

The presence of fluorine atoms significantly affects the binding characteristics and biological activity of these compounds. The difluorinated variant shows enhanced interactions with biological targets compared to its non-fluorinated counterparts.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid:

- DPP-4 Inhibition : Research indicates that pyrrolidine derivatives can effectively inhibit DPP-4, leading to improved glycemic control in diabetic models . The difluorinated version may exhibit increased potency due to enhanced binding interactions.

- Antimicrobial Properties : Preliminary investigations suggest that compounds with similar structures possess antimicrobial activity against various pathogens. The introduction of fluorine atoms has been associated with improved efficacy against resistant strains .

- Neurological Applications : Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound. It may interact with receptors involved in cognitive function and memory enhancement.

Q & A

Q. What are the established synthetic routes for 4-(2,3-difluorophenyl)pyrrolidine-3-carboxylic acid, and what are their key challenges?

Synthesis typically involves multi-step organic reactions, including:

- Suzuki-Miyaura coupling to introduce the 2,3-difluorophenyl group to the pyrrolidine scaffold .

- Carboxylic acid functionalization via oxidation or hydrolysis of ester precursors .

- Stereochemical control using chiral auxiliaries or asymmetric catalysis to achieve the desired (3S,4R) or (3R,4S) configurations, critical for biological activity .

Q. Key Challenges :

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Core characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, with fluorine coupling patterns (²J/³J) resolving substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis .

Data Interpretation : Cross-referencing spectral data with analogous compounds (e.g., 4-(2,4-difluorophenyl) derivatives) is critical for validation .

Q. What are the primary stability considerations for this compound under experimental conditions?

- pH Sensitivity : The carboxylic acid group may undergo decarboxylation under strongly acidic/basic conditions. Stability studies (e.g., HPLC monitoring at pH 1–13) are recommended .

- Light and Temperature : Fluorinated aromatic systems are prone to photodegradation; storage at −20°C in amber vials is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antiviral vs. antitumor efficacy) may arise from:

- Stereochemical Variants : Enantiomers (3S,4R vs. 3R,4S) often exhibit divergent binding affinities. Verify configurations via circular dichroism (CD) or optical rotation .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀) require standardization .

Q. Methodological Approach :

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Q. Data-Driven Adjustments :

Q. How does the stereochemistry of the pyrrolidine ring influence target binding?

- Molecular Dynamics Simulations : Compare docking poses of (3S,4R) and (3R,4S) isomers with target proteins (e.g., viral proteases) .

- Structure-Activity Relationship (SAR) : Synthesize and test diastereomers to map steric and electronic effects on IC₅₀ values .

Key Finding : The (3S,4R) configuration often enhances hydrogen bonding with catalytic residues (e.g., in enzyme active sites) .

Q. What are the recommended safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.